molecular formula C27H46O2 B028690 4beta-Hydroxycholesterol CAS No. 17320-10-4

4beta-Hydroxycholesterol

Cat. No.: B028690
CAS No.: 17320-10-4
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-JSAMMMMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, where the hydrogen at the 4beta position is replaced by a hydroxy group. It is one of the major oxysterols present in human circulation and is formed by the action of the enzyme cytochrome P450 3A4. This compound plays a significant role in the regulation of cholesterol metabolism and is a ligand for liver X receptors, which are major regulators of lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol using cytochrome P450 3A4. The reaction typically involves the use of a suitable oxidizing agent under controlled conditions to ensure the selective hydroxylation at the 4beta position. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These processes are designed to maximize the efficiency and scalability of the production. The use of recombinant microorganisms expressing cytochrome P450 3A4 is a common approach to achieve high yields of this compound .

Chemical Reactions Analysis

Nonenzymatic Formation of Isomers

4α-OHC, a structural isomer of 4β-OHC, is generated via cholesterol autoxidation without enzymatic involvement:

  • :
    • Radical-mediated oxidation of cholesterol under pro-oxidant conditions (e.g., copper ions or lipoxygenase) .
  • :
    • 4α-OHC lacks correlation with CYP3A activity and is unaffected by CYP3A inducers .
    • GC-MS analysis separates 4β-OHC (retention time: 12.3 min) and 4α-OHC (retention time: 11.8 min) .

Metabolic Fate and Elimination

4β-OHC undergoes further oxidation and conjugation:

  • : 4β OHCCYP7A17α Hydroxy 4 hydroxycholesterolBile acids4\beta \text{ OHC}\xrightarrow{\text{CYP7A1}}7\alpha \text{ Hydroxy 4 hydroxycholesterol}\rightarrow \text{Bile acids}
    • Slow 7α-hydroxylation results in prolonged plasma half-life compared to other oxysterols .
  • :
    • Conversion to acidic metabolites (e.g., 4β-hydroxycholestenoic acid) in hepatocytes .
    • Minimal glucuronidation or sulfation .

Stability and Degradation Reactions

4β-OHC exhibits stability challenges under storage conditions:

  • :
    • Long-term storage at -20°C generates an unknown oxidation product ("Peak X") .
    • Correlation between Peak X formation and 4β-OHC measurement error (R² = 0.76) .
  • :
    • Use of antioxidants (e.g., BHT) during sample processing .

Induction of Biosynthetic Pathways

CYP3A inducers enhance 4β-OHC synthesis:

Inducer4β-OHC IncreaseStudy PopulationReference
Rifampicin2.5-foldHealthy volunteers
Carbamazepine1.8-foldEpilepsy patients
Ursodeoxycholic acid1.5-foldGallstone patients
  • : Females exhibit 20–30% higher baseline 4β-OHC due to greater CYP3A4 expression .

Key Findings from Recent Studies

  • :
    • 4β-OHC activates liver X receptors (LXRs), inducing SREBP1c-mediated lipogenesis without affecting cholesterol synthesis .
    • Triglyceride synthesis increases by 33–46% in hepatocytes treated with 20 μM 4β-OHC .
  • :
    • Weak CYP3A inducers (e.g., JTE-451) elevate plasma 4β-OHC by 11–46%, validating its use as a CYP3A biomarker .

Scientific Research Applications

Biomarker for CYP3A4 Activity

Clinical Relevance
4βHC is increasingly recognized as a valuable biomarker for assessing the induction and inhibition of CYP3A4, a key enzyme involved in drug metabolism. Elevated levels of 4βHC indicate increased CYP3A4 activity, which can be critical in evaluating drug-drug interactions (DDIs) during clinical trials.

Study Findings
Research has shown that plasma concentrations of 4βHC correlate with CYP3A4 activity, making it a potential tool for early-phase clinical trials. For instance, a study demonstrated that a twofold induction in CYP3A4 activity resulted in significant elevations of 4βHC levels, suggesting its utility in monitoring metabolic changes due to drug administration .

Pharmacokinetic Modeling

Development of PBPK Models
Physiologically based pharmacokinetic (PBPK) models incorporating 4βHC have been developed to predict its plasma levels across different populations, including those with varying CYP3A genotypes and inflammatory conditions . These models allow for better understanding and forecasting of how specific drugs may influence CYP3A4 activity through 4βHC dynamics.

Parameter Description
CYP3A Induction Correlation with 4βHC levels
Half-life Approximately 1-3 weeks
Population Variability Influenced by genetic factors and health conditions

Clinical Trials and Drug Development

Utility in Early Drug Development
The long half-life of 4βHC makes it particularly useful for evaluating the effects of drugs that induce CYP3A4 over extended periods. It has been proposed as a more reliable measure than traditional substrates like midazolam (MDZ) for assessing CYP3A4 induction due to its stability in plasma .

Case Studies

  • A clinical trial simulation using rifampicin as an inducer showed that while MDZ displayed a broader dynamic range for detecting CYP3A4 inhibition, the use of 4βHC provided consistent results in identifying induction effects .
  • Another study highlighted the application of 4βHC in assessing the DDI risk associated with various therapeutic agents, demonstrating its potential to streamline clinical trial designs by predicting biomarker responses based on preclinical data .

Implications for Personalized Medicine

Genetic Variability Considerations
The variability in CYP3A4 activity among individuals can significantly impact drug metabolism and efficacy. By utilizing 4βHC as a biomarker, researchers can tailor drug dosages based on individual metabolic profiles, thereby enhancing personalized medicine approaches.

Mechanism of Action

4beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors. Upon binding to these receptors, it activates a signaling pathway that regulates the expression of genes involved in cholesterol transport and metabolism. This includes the induction of ATP-binding cassette transporters, which facilitate the efflux of cholesterol from cells, thereby reducing intracellular cholesterol levels .

Comparison with Similar Compounds

  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol
  • 7alpha-Hydroxycholesterol

Comparison: While all these oxysterols share structural similarities and are involved in cholesterol metabolism, 4beta-Hydroxycholesterol is unique in its specific interaction with liver X receptors and its role as a biomarker for cytochrome P450 3A4 activity. This distinct interaction and regulatory function make this compound particularly valuable in both research and therapeutic contexts .

Biological Activity

4β-Hydroxycholesterol (4β-HC) is an oxysterol derived from cholesterol that has garnered significant attention for its biological activities, particularly in lipid metabolism and pharmacokinetics. This article provides a comprehensive overview of the biological effects of 4β-HC, including its role as a liver X receptor (LXR) agonist, its influence on lipogenesis, and its implications in drug metabolism.

4β-HC acts primarily through the activation of liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid homeostasis. Upon binding to LXR, 4β-HC induces the expression of sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor involved in lipogenesis.

Key Findings:

  • LXR Activation: 4β-HC has been shown to activate both LXRα and LXRβ, leading to increased expression of genes involved in lipid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD1) .
  • De Novo Lipogenesis: In vitro studies demonstrated that 4β-HC promotes triglyceride synthesis and lipid droplet accumulation in primary hepatocytes and mouse liver models .

2. Lipid Metabolism and Homeostasis

The prolipogenic properties of 4β-HC indicate its potential role in lipid homeostasis. The compound not only stimulates the synthesis of fatty acids but also influences cholesterol transport.

Table 1: Effects of 4β-HC on Lipid Metabolism

ParameterEffect of 4β-HCMechanism
Triglyceride SynthesisIncreasedActivation of SREBP1c via LXR
Lipid Droplet AccumulationEnhancedInduction of lipogenic genes
Cholesterol EffluxRepressedInhibition of influx transporters
Expression of ABCA1/ABCG1InducedLXR-mediated signaling

3. Pharmacokinetics and Clinical Implications

4β-HC serves as an endogenous marker for cytochrome P450 enzyme activity, particularly CYP3A4. Its plasma concentrations can be influenced by various pharmacological agents.

Case Study: Influence of CYP3A Inhibitors and Inducers

A clinical study assessed the impact of ketoconazole (a CYP3A inhibitor) and rifampicin (a CYP3A inducer) on plasma levels of 4β-HC:

  • Ketoconazole: Decreased plasma levels of 4β-HC by approximately 22.9% to 26.6% over treatment periods .
  • Rifampicin: Increased plasma levels significantly by up to 220% after treatment .

Table 2: Changes in Plasma Concentrations of 4β-HC

Treatment% Change from BaselineStatistical Significance
Ketoconazole-22.9% to -26.6%P = 0.003
Rifampicin+220%P < 0.001
PlaceboMinimal changeN/A

4. Role in Disease States

Research indicates that inflammation and metabolic disorders can affect the activity of CYP enzymes, impacting the metabolism of drugs and endogenous compounds like 4β-HC.

  • In patients with type 2 diabetes, there is a notable decrease in CYP3A4 activity, which may alter the pharmacokinetics of drugs metabolized by this enzyme . This suggests that monitoring levels of 4β-HC could provide insights into metabolic changes associated with chronic diseases.

5. Conclusion

The biological activity of 4β-hydroxycholesterol highlights its dual role as a regulator of lipid metabolism and a marker for drug metabolism pathways. Its ability to activate LXRs positions it as a significant player in managing lipid homeostasis, while its pharmacokinetic properties make it relevant in clinical settings for assessing CYP3A activity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 4β-hydroxycholesterol in human plasma, and what are their advantages?

  • Methodological Answer : 4β-Hydroxycholesterol (4βHC) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., deuterium-labeled 4βHC). LC-MS/MS offers high sensitivity and specificity for low-abundance oxysterols, while GC-MS provides robust separation of structurally similar sterols. For instance, deuterium-labeled 4βHC ensures precise correction for matrix effects during sample preparation . These methods are critical due to 4βHC's low plasma concentrations (nanogram per milliliter range) and structural similarity to other hydroxycholesterols.

Q. How does 4β-hydroxycholesterol serve as a biomarker for CYP3A4 activity, and what are its limitations?

  • Methodological Answer : 4βHC is formed primarily via CYP3A4-mediated cholesterol hydroxylation. Its plasma concentration correlates with CYP3A4 induction or inhibition, making it a non-invasive biomarker. However, its long half-life (52–64 hours in humans) limits its utility for detecting acute CYP3A4 changes. For example, carbamazepine-induced CYP3A4 activity showed delayed 4βHC elevation (weeks vs. days for midazolam clearance), suggesting 4βHC reflects cumulative enzyme activity rather than real-time changes . Researchers must account for this lag when designing studies on drug-drug interactions.

Q. What experimental models are suitable for studying 4β-hydroxycholesterol metabolism and elimination?

  • Methodological Answer : Primary human hepatocytes and recombinant enzyme systems (e.g., CYP7A1, CYP3A4) are used to investigate 4βHC metabolism. Studies show 4βHC is slowly converted to 7α-hydroxylated products by CYP7A1, explaining its prolonged elimination. In vitro assays using deuterium-labeled 4βHC in hepatocytes can quantify metabolic flux, while in vivo tracer studies in humans or rodents assess tissue-specific clearance .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between CYP3A4 activity and 4β-hydroxycholesterol plasma levels in clinical studies?

  • Methodological Answer : Discrepancies arise due to 4βHC's slow turnover and extrahepatic synthesis. For example, CYP3A4 induction by rifampicin increases 4βHC levels over weeks, whereas midazolam clearance (a direct CYP3A4 probe) stabilizes within days. To address this, combine 4βHC measurements with short-lived biomarkers (e.g., midazolam) and mechanistic modeling (e.g., Bayesian pharmacometric models) to distinguish synthesis rates from clearance effects .

Q. What role does 4β-hydroxycholesterol play in nuclear receptor signaling, and how can this be experimentally validated?

  • Methodological Answer : 4βHC is a proposed ligand for liver X receptor (LXR), which regulates cholesterol homeostasis. To validate this, use LXR reporter assays (e.g., luciferase-based systems in HEK293 cells) and competitive binding assays with radiolabeled ligands. In vivo, LXR knockout mice can be used to assess 4βHC's effects on gene targets like ABCA1 or SREBP-1c .

Q. What experimental designs are optimal for studying 4β-hydroxycholesterol's role in blood pressure regulation?

  • Methodological Answer : Cohort studies linking 4βHC plasma levels to blood pressure in patients on CYP3A4-inducing drugs (e.g., antiepileptics) can reveal associations. Mechanistic studies in PXR (pregnane X receptor)-knockout rodents or humanized PXR models can isolate 4βHC's effects from other PXR-mediated pathways. For example, PXR activation increases 4βHC synthesis, which inversely correlates with blood pressure in healthy subjects .

Q. How do genetic polymorphisms in CYP3A4 or CYP7A1 affect 4β-hydroxycholesterol metabolism?

  • Methodological Answer : Genotype-phenotype association studies can link CYP3A4/CYP7A1 variants (e.g., CYP3A4*22, CYP7A1 -204A>C) to 4βHC levels using targeted sequencing and LC-MS/MS quantification. In vitro, transient transfection of variant alleles into hepatic cell lines (e.g., HepG2) can measure enzymatic activity differences .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal 4β-hydroxycholesterol changes despite CYP3A4 inhibition?

  • Methodological Answer : 4βHC's long half-life buffers against short-term CYP3A4 inhibition. For example, itraconazole (a CYP3A4 inhibitor) reduced midazolam clearance within hours but had no significant effect on 4βHC levels in acute dosing studies. Longitudinal designs with prolonged inhibitor exposure (≥2 weeks) are needed to observe meaningful 4βHC declines .

Q. Methodological Best Practices

Q. What quality controls are essential for 4β-hydroxycholesterol quantification in multi-center studies?

  • Methodological Answer : Standardize pre-analytical protocols (e.g., sample storage at -80°C, avoidance of repeated freeze-thaw cycles) and use harmonized LC-MS/MS methods with shared reference materials. Inter-laboratory comparisons and proficiency testing ensure reproducibility. Include internal standards (e.g., d6-4βHC) to correct for extraction efficiency .

Q. How can researchers model 4β-hydroxycholesterol kinetics to predict CYP3A4 activity?

  • Methodological Answer : Bayesian hierarchical models incorporating prior data on 4βHC synthesis/clearance rates and CYP3A4 activity (e.g., from rifampicin induction studies) can predict individual variability. Population pharmacokinetic-pharmacodynamic (PK-PD) models are useful for scaling in vitro metabolic data to clinical outcomes .

Properties

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-JSAMMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17320-10-4
Record name 4β-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17320-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.BETA.-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
4beta-Hydroxycholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.